molecular formula C10H8BClN2O2 B14081695 2-(4-Chlorophenyl)pyrimidine-5-boronic acid

2-(4-Chlorophenyl)pyrimidine-5-boronic acid

货号: B14081695
分子量: 234.45 g/mol
InChI 键: APUFDJWDXZUCTA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Chlorophenyl)pyrimidine-5-boronic acid is a heterocyclic boronic acid derivative featuring a pyrimidine core substituted with a 4-chlorophenyl group at position 2 and a boronic acid (-B(OH)₂) moiety at position 5. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key coupling partners for constructing biaryl or heteroaryl systems . Its molecular formula is C₁₀H₈BClN₂O₂, with a molecular weight of 238.45 g/mol.

属性

分子式

C10H8BClN2O2

分子量

234.45 g/mol

IUPAC 名称

[2-(4-chlorophenyl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C10H8BClN2O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6,15-16H

InChI 键

APUFDJWDXZUCTA-UHFFFAOYSA-N

规范 SMILES

B(C1=CN=C(N=C1)C2=CC=C(C=C2)Cl)(O)O

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Chlorophenyl)pyrimidin-5-yl)boronic acid typically involves the reaction of 2-(4-chlorophenyl)pyrimidine with a boronic acid derivative. One common method is the palladium-catalyzed borylation of the corresponding halopyrimidine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, under an inert atmosphere at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of (2-(4-Chlorophenyl)pyrimidin-5-yl)boronic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. The choice of solvents, catalysts, and purification methods are critical factors in ensuring the high purity and quality of the final product.

化学反应分析

Types of Reactions

(2-(4-Chlorophenyl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), ethanol.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products Formed

    Biaryl Compounds: Formed via Suzuki–Miyaura coupling.

    Phenols and Alcohols: Formed via oxidation.

    Hydrocarbons: Formed via protodeboronation.

科学研究应用

(2-(4-Chlorophenyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

作用机制

The primary mechanism of action for (2-(4-Chlorophenyl)pyrimidin-5-yl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond . The presence of the chlorophenyl and pyrimidine groups enhances the reactivity and selectivity of the compound in these reactions.

相似化合物的比较

4-Chloro-2-(3-Trifluoromethylphenyl)pyrimidine-5-boronic Acid

  • Structure : Differs by substitution of the 4-chlorophenyl group with a 3-trifluoromethylphenyl group.
  • Molecular Formula : C₁₁H₇BClF₃N₂O₂; Molecular Weight : 302.44 g/mol .
  • Key Differences :
    • The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, further increasing the pyrimidine ring’s electrophilicity compared to the chloro substituent.
    • Higher molecular weight and lipophilicity due to the -CF₃ group, which may influence solubility and pharmacokinetic properties in drug discovery applications.
    • Similar storage conditions (-20°C, moisture-sensitive) .

4-Chloro-2-(2-Methoxyphenyl)pyrimidine-5-boronic Acid

  • Structure : Substituted with a 2-methoxyphenyl group instead of 4-chlorophenyl.
  • Molecular Formula : C₁₁H₁₀BClN₂O₃; Molecular Weight : 264.47 g/mol .
  • Enhanced solubility in polar solvents due to the methoxy group’s polarity.

4-Chloro-2-(Cyclohexyl)pyrimidine-5-boronic Acid

  • Structure : Features a cyclohexyl group instead of an aromatic substituent.
  • Key Differences :
    • The cyclohexyl group introduces steric bulk, which may hinder access to the boronic acid moiety in coupling reactions .
    • Loss of aromatic conjugation, reducing electronic effects on the pyrimidine ring.

2-Chloro-4-Methylpyridine-5-Boronic Acid

  • Structure : Pyridine-based analog with chloro and methyl substituents.
  • Molecular Formula: C₆H₆BClNO₂; Molecular Weight: 187.38 g/mol .
  • Key Differences :
    • Pyridine vs. pyrimidine core alters electronic distribution and hydrogen-bonding capabilities.
    • The methyl group introduces steric effects but lacks the chlorine’s electron-withdrawing influence.

2-[4-(4-Chlorophenylsulfonyl)piperazin-1-yl]pyridine-5-boronic Acid

  • Structure : Incorporates a sulfonylpiperazine moiety.
  • Molecular Formula : C₂₁H₂₇BClN₃O₄S; Molecular Weight : 463.79 g/mol .
  • Key Differences :
    • The sulfonyl group enhances solubility in aqueous media but may complicate synthetic purification.
    • Additional nitrogen atoms in the piperazine ring could enable hydrogen bonding, impacting biological activity in medicinal chemistry contexts.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Notes
2-(4-Chlorophenyl)pyrimidine-5-boronic acid C₁₀H₈BClN₂O₂ 238.45 4-Chlorophenyl High electrophilicity due to -Cl
4-Chloro-2-(3-CF₃-phenyl)pyrimidine-5-boronic acid C₁₁H₇BClF₃N₂O₂ 302.44 3-Trifluoromethylphenyl Enhanced lipophilicity
4-Chloro-2-(2-OCH₃-phenyl)pyrimidine-5-boronic acid C₁₁H₁₀BClN₂O₃ 264.47 2-Methoxyphenyl Reduced electrophilicity
2-Chloro-4-methylpyridine-5-boronic acid C₆H₆BClNO₂ 187.38 Chloro, methyl Steric hindrance from methyl

生物活性

2-(4-Chlorophenyl)pyrimidine-5-boronic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and safety profiles based on recent research findings.

The compound exhibits a range of biological activities primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to selectively inhibit Bruton's tyrosine kinase (Btk), a critical enzyme involved in various autoimmune and inflammatory diseases, as well as certain cancers. This inhibition is particularly relevant in conditions such as rheumatoid arthritis and systemic lupus erythematosus, where Btk plays a pivotal role in disease progression .

Efficacy in Cancer Treatment

Recent studies have demonstrated that this compound has promising anticancer properties. In vitro evaluations using the National Cancer Institute's 60 human cancer cell line (NCI 60) panel indicated that the compound exhibits selective cytotoxicity against breast and renal cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrimidine ring can enhance its anticancer efficacy .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)0.87
MDA-MB-2311.75
Renal CancerVaries

Antiviral Activity

In addition to its anticancer properties, this compound has shown antiviral activity. Studies indicated that it effectively reduces viral load in infected models, demonstrating a direct effect on viral replication. For instance, it was tested against influenza A virus strains, showing significant efficacy in reducing viral presence in lung tissues .

Safety Profile

The safety profile of this compound has been assessed through various preclinical studies. It exhibited no acute toxicity in murine models at high doses (up to 2000 mg/kg), indicating a favorable safety margin for potential therapeutic use . Furthermore, pharmacokinetic studies have shown adequate oral bioavailability and metabolic stability, which are crucial for developing an effective drug formulation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Rheumatoid Arthritis : In a model using Btk-deficient mice, the administration of the compound resulted in reduced disease symptoms and inflammation, supporting its use in autoimmune disorders .
  • Cancer Treatment : A study involving the treatment of breast cancer cells with this compound revealed an increase in apoptosis markers, suggesting that it induces programmed cell death effectively in malignant cells while sparing normal cells .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。